

The Discovery and Scientific Journey of Dihydrolipoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dihydrolipoate*

Cat. No.: *B1233209*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrolipoic acid (DHLA), the reduced form of α -lipoic acid (ALA), is a pivotal molecule in cellular metabolism and antioxidant defense.^[1] As a dithiol organic compound, it is a potent antioxidant in both aqueous and lipid phases and plays a crucial role in regenerating other key antioxidants, making it a subject of intense scientific scrutiny.^{[1][2][3][4]} This technical guide provides an in-depth exploration of the discovery, history, key research findings, and experimental methodologies related to dihydrolipoic acid.

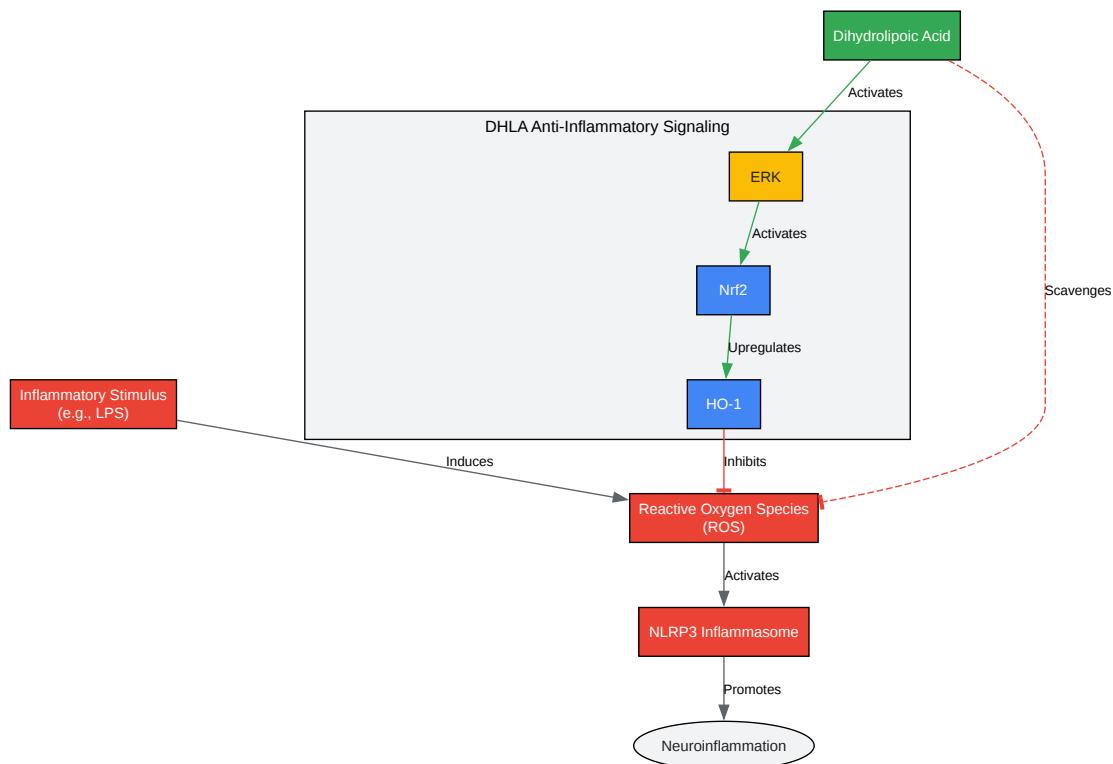
A Historical Perspective: The Unveiling of a Potent Antioxidant

The scientific journey of dihydrolipoic acid is intrinsically linked to the discovery of its oxidized counterpart, α -lipoic acid. The timeline below highlights the key milestones in this endeavor.

Year	Key Discovery/Milestone	Key Contributor(s)	Significance
1951	Isolation of "acetate-replacing factor" from liver, later identified as α-lipoic acid (also called thioctic acid). [1] [5] [6] [7]	Lester J. Reed and his team	This foundational discovery identified a crucial cofactor for the pyruvate dehydrogenase enzyme complex. [1] [7]
1950s	Elucidation of the structure of lipoic acid and its role as a coenzyme in α-keto acid dehydrogenase complexes. [1] [8]	Lester J. Reed's group and others	Established the biochemical function of the lipoic acid/dihydrolipoic acid redox couple in cellular energy metabolism. [1] [9]
Late 1980s-Early 1990s	Recognition of the potent antioxidant properties of both lipoic acid and its reduced form, dihydrolipoic acid. [1]	Various researchers	Shifted the focus of research towards the therapeutic potential of these compounds in conditions associated with oxidative stress. [1]
1990s-Present	Extensive research into DHLA's role in regenerating other antioxidants, metal chelation, and modulation of cell signaling pathways. [2] [8] [10] [11]	Numerous research groups	Deepened the understanding of DHLA's multifaceted roles beyond a metabolic cofactor, exploring its therapeutic applications in diabetes, neurodegeneration, and inflammatory diseases. [12] [13] [14]

Biochemical and Antioxidant Properties

DHLA is considered the more active form of lipoic acid, possessing a broader and more potent range of antioxidant activities.^{[14][15]} The LA/DHLA redox couple has a standard reduction potential (E°) of -0.32 V, which is lower than that of the glutathione/glutathione disulfide (GSH/GSSG) couple (-0.24 V), enabling DHLA to reduce GSSG to GSH.^[16]



Direct Antioxidant Activity

DHLA is a powerful scavenger of a wide array of reactive oxygen species (ROS).

Reactive Species Scavenged	Notes
Peroxyl Radicals (ROO [•])	DHLA is an efficient direct scavenger of peroxy radicals in both aqueous and membrane phases. ^[3]
Hydroxyl Radicals (•OH)	Both LA and DHLA can scavenge hydroxyl radicals. ^[17]
Superoxide Radicals (O ₂ ^{−•})	DHLA has been shown to be a potent scavenger of superoxide radicals. ^[18]
Hypochlorous Acid (HOCl)	Both LA and DHLA are powerful scavengers of hypochlorous acid. ^[17]
Trichloromethylperoxy Radical (CCl ₃ O ₂ [•])	Both LA and DHLA are effective scavengers of this radical. ^[17]

Indirect Antioxidant Activity: The Antioxidant Network

A critical function of DHLA is its ability to regenerate other primary antioxidants from their radical or oxidized states, effectively recycling them and enhancing the cell's overall antioxidant capacity.^{[8][19][20]}

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Dihydrolipoic acid--a universal antioxidant both in the membrane and in the aqueous phase. Reduction of peroxy, ascorbyl and chromanoxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. α -Lipoic acid chemistry: the past 70 years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystalline alpha-lipoic acid; a catalytic agent associated with pyruvate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caringsunshine.com [caringsunshine.com]
- 9. Lipoic acid metabolism and mitochondrial redox regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dihydrolipoic acid lowers the redox activity of transition metal ions but does not remove them from the active site of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. caringsunshine.com [caringsunshine.com]
- 14. Dihydrolipoic acid protects against lipopolysaccharide-induced behavioral deficits and neuroinflammation via regulation of Nrf2/HO-1/NLRP3 signaling in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. α -Lipoic acid chemistry: the past 70 years - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07140E [pubs.rsc.org]
- 16. morelife.org [morelife.org]

- 17. Lipoic and dihydrolipoic acids as antioxidants. A critical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dihydrolipoic Acid | C8H16O2S2 | CID 421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A Clinical Trial about a Food Supplement Containing α -Lipoic Acid on Oxidative Stress Markers in Type 2 Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Scientific Journey of Dihydrolipoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1233209#discovery-and-history-of-dihydrolipoic-acid-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com